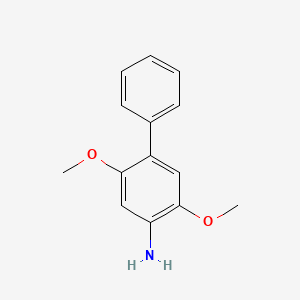

2,5-Dimethoxy(1,1'-biphenyl)-4-amine

Description

Significance of Biphenyl (B1667301) and Aromatic Amine Moieties in Organic Chemistry

The biphenyl moiety, characterized by two phenyl rings linked by a single bond, provides a rigid and sterically demanding scaffold. This structure is a cornerstone in the development of liquid-crystal polymers, where it contributes to the formation of highly ordered structures, and in the pharmaceutical industry as a component of various drugs. The aromaticity of both rings lends stability to the molecule and influences its reactivity, often directing further chemical modifications.

Aromatic amines, or arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. This structural feature makes them crucial intermediates in the synthesis of a wide array of organic molecules, including dyes, pigments, and pharmaceuticals. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, which modulates the basicity and nucleophilicity of the amine compared to its aliphatic counterparts. This electronic interplay is fundamental to the diverse reactivity of arylamines, enabling their participation in reactions like electrophilic aromatic substitution and diazotization to form diazonium salts, which are themselves versatile synthetic intermediates.

Overview of Electron-Donating Dimethoxy Substitution Patterns in π-Systems

The introduction of substituent groups onto an aromatic ring significantly alters its electronic properties. Methox y groups (-OCH3) are classified as strong electron-donating groups. Through resonance, the lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This increased electron density, in turn, influences the molecule's reactivity, making the ring more susceptible to electrophilic attack.

Historical Context of Research on Analogous Arylamine Compounds

The study of arylamine compounds has a rich history, dating back to the 19th century with the discovery and investigation of aniline (B41778). Initially, research was heavily driven by the burgeoning dye industry, as arylamines are key precursors to a vast array of synthetic colorants. For instance, the diazotization of arylamines followed by coupling reactions forms the basis of azo dye synthesis.

In the 20th century, the focus of arylamine research expanded significantly into pharmaceuticals and materials science. The discovery of the biological activities of various arylamine derivatives led to the development of numerous drugs. Furthermore, the electronic properties of these compounds have made them attractive for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. The synthesis and properties of a wide range of substituted arylamines and biphenyl amines have been explored, with many patented for their potential applications in agrochemicals and other industries.

The Compound in Focus: 2,5-Dimethoxy(1,1'-biphenyl)-4-amine

This section provides a detailed examination of the synthesis, chemical properties, and spectroscopic characterization of this compound.

Synthesis and Elucidation of Structure

The synthesis of this compound can be approached through various synthetic strategies common in organic chemistry for the formation of biaryl compounds and the introduction of amine functionalities. A prevalent method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.

One plausible synthetic route to this compound could involve the Suzuki coupling of a suitably protected 4-amino-2,5-dimethoxyphenyl derivative with phenylboronic acid. Alternatively, a precursor like 4-bromo-2,5-dimethoxyaniline (B3050232) could be coupled with phenylboronic acid. The amine functionality might require a protecting group during the coupling reaction to prevent side reactions.

Another approach could involve the synthesis of a nitrobiphenyl precursor, such as 2,5-dimethoxy-4-nitrobiphenyl, followed by the reduction of the nitro group to an amine. This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation.

The structural elucidation of the final compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would reveal the characteristic signals for the aromatic protons on both phenyl rings, as well as the protons of the two methoxy (B1213986) groups and the amine group. The splitting patterns and coupling constants would help to confirm the substitution pattern. 13C NMR spectroscopy would provide information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C14H15NO2.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic rings, and C-O stretching of the methoxy groups.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure.

| Property | Value | Reference |

| Molecular Formula | C14H15NO2 | |

| Molecular Weight | 229.27 g/mol | |

| Appearance | Likely a crystalline solid | |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |

The presence of the polar amine and methoxy groups would slightly increase its polarity compared to unsubstituted biphenyl. The biphenyl backbone imparts a degree of rigidity to the molecule. The amine group provides a site for protonation, making the compound basic, although the basicity is attenuated by the delocalization of the nitrogen lone pair into the aromatic ring.

Spectroscopic Data

Expected 1H NMR Data:

Aromatic protons would appear in the range of δ 6.5-7.5 ppm.

Methoxy protons would be sharp singlets around δ 3.8-4.0 ppm.

The amine protons would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.

Expected 13C NMR Data:

Aromatic carbons would resonate in the region of δ 110-160 ppm.

Methoxy carbons would be found around δ 55-60 ppm.

Expected IR Data (cm-1):

N-H stretching: ~3300-3500 (likely two bands for a primary amine)

C-H stretching (aromatic): ~3000-3100

C-O stretching (aryl ether): ~1200-1250 and ~1020-1075

Applications and Research Interest

The unique structural features of this compound suggest its potential utility in various fields of chemical research and development.

Potential in Materials Science and Organic Electronics

Arylamine and biphenyl derivatives are well-established building blocks for organic electronic materials. The electron-donating nature of the amino and dimethoxy groups in this compound makes it a candidate for use as a hole-transporting material in organic light-emitting diodes (OLEDs) or as a component in organic solar cells. The biphenyl scaffold can contribute to the thermal stability of the material, a crucial property for device longevity. The ability to form stable thin films is another important consideration for its application in electronic devices.

Role as an Intermediate in Organic Synthesis

Due to its functional groups, this compound is a versatile intermediate for the synthesis of more complex molecules. The primary amine can be readily converted into a diazonium salt, which can then undergo a variety of transformations, such as Sandmeyer reactions to introduce a range of substituents, or coupling reactions to form azo dyes. The aromatic rings can also undergo further electrophilic substitution reactions, with the existing substituents directing the position of new functional groups.

Use in the Synthesis of Dyes and Pigments

The arylamine moiety is a classic component of many chromophores. Diazotization of the amino group of this compound and subsequent coupling with a suitable aromatic compound, such as a phenol (B47542) or another arylamine, would lead to the formation of an azo dye. The extended conjugation provided by the biphenyl system and the electronic influence of the dimethoxy groups would likely result in a colored compound with specific absorption and emission properties.

Comparative Analysis with Structurally Related Compounds

To better understand the properties of this compound, it is useful to compare it with structurally related molecules.

Comparison with other Dimethoxy-substituted Biphenyl Amines

The position of the methoxy groups on the biphenyl scaffold has a significant impact on the molecule's properties. For example, 2,2'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine and 4,4'-Dimethoxy-[1,1'-biphenyl] possess different symmetries and electronic distributions compared to the 2,5-dimethoxy isomer. These differences can affect their packing in the solid state, their photophysical properties, and their reactivity.

| Compound | Key Structural Difference | Potential Impact on Properties |

| 2,2'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine | Two amino groups, methoxy groups at the 2 and 2' positions | Increased potential for hydrogen bonding, different steric hindrance around the biphenyl linkage |

| 4,4'-Dimethoxy-[1,1'-biphenyl] | No amino group, methoxy groups at the 4 and 4' positions | Lacks the reactivity of the amine, more symmetric structure |

| 2',4'-Dimethoxy[1,1'-biphenyl]-3-amine | Different substitution pattern of methoxy and amino groups | Altered electronic properties and steric environment |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94022-26-1 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2,5-dimethoxy-4-phenylaniline |

InChI |

InChI=1S/C14H15NO2/c1-16-13-9-12(15)14(17-2)8-11(13)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |

InChI Key |

ZCUNPZLHSGUNOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC=CC=C2)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches for Biphenyl (B1667301) Formation

The central challenge in synthesizing the target compound is the selective formation of the bond connecting the two phenyl rings. Palladium-catalyzed cross-coupling reactions have become the dominant and most versatile methods for this purpose. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of its key reagents. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron species, such as a boronic acid or ester. youtube.com The synthesis of biphenyl derivatives often utilizes this method due to its reliability and efficiency. nih.gov

For the synthesis of an amino-biphenyl intermediate, a common strategy involves coupling an aryl halide (often a chloro-, bromo-, or iodoaniline derivative) with a corresponding phenylboronic acid. chemrxiv.orggoogle.com The presence of the amine and methoxy (B1213986) groups on the rings requires careful optimization of catalysts, ligands, and bases to achieve high yields. nih.gov Biphenyl phosphines have been shown to be effective ligands in these metal-catalyzed reactions. nih.gov

A general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base. youtube.com

Reductive Elimination: The two aryl groups on the palladium center couple, forming the new C-C bond of the biphenyl product and regenerating the Palladium(0) catalyst. youtube.com

| Aryl Halide Partner | Boronic Acid/Ester Partner | Catalyst/Ligand System | Base | Solvent(s) | Yield |

| 4-Chloroanisole | Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 78% nih.gov |

| Diaryl Bromide | Bis(pinacolato)diboron | Not Specified | K₂CO₃ | Not Specified | 80% youtube.com |

| Aryl Halide | Aryltrimethoxysilane | Pd(OAc)₂ / DABCO | Not Specified | Not Specified | 20-100% mdpi.com |

| Aryl Mesylate | Arylsilane | Pd(OAc)₂ / XPhos | Not Specified | Not Specified | 40-97% mdpi.com |

This table presents data from analogous Suzuki-Miyaura reactions to illustrate typical conditions and outcomes. Boc = tert-Butoxycarbonyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, DABCO = 1,4-Diazabicyclo[2.2.2]octane.

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions provide alternative pathways for C-C bond formation. The Hiyama coupling , which uses organosilanes as the organometallic partner, is a notable alternative. organic-chemistry.org This method also requires a palladium catalyst and an activating agent, often a fluoride (B91410) source, to facilitate transmetalation. organic-chemistry.orgcore.ac.uk Like the Suzuki reaction, it offers a route to biaryl compounds with good functional group tolerance. mdpi.com

The Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) are also powerful methods for constructing biphenyl scaffolds, each with its own advantages regarding substrate scope and reaction conditions. nih.govresearchgate.net

For the direct formation of C-N bonds to create diarylamines, the Buchwald-Hartwig amination is the preeminent method. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide. organic-chemistry.org While the target molecule, 2,5-Dimethoxy(1,1'-biphenyl)-4-amine, is a biphenyl amine rather than a diarylamine, the Buchwald-Hartwig reaction is a crucial tool in the broader synthesis of arylamines and could be employed in alternative synthetic designs. thieme-connect.comsci-hub.se The reaction is known to be sensitive to the choice of palladium source, ligand, and solvent. acs.org

Functionalization and Derivatization of the Amine Moiety

Once the biphenyl core is established, the primary aromatic amine group (-NH₂) serves as a versatile handle for further molecular elaboration through various reactions.

The lone pair of electrons on the nitrogen atom makes aromatic amines like this compound nucleophilic. This property allows for the formation of new carbon-nitrogen bonds through alkylation and acylation.

N-Alkylation involves the reaction of the amine with an alkyl halide. wikipedia.org However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled and atom-efficient method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst (commonly ruthenium or iridium). nih.gov In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then condenses with the amine to form an imine. The metal hydride species then reduces the imine to the desired secondary amine, with water as the only byproduct. nih.gov

N-Acylation is the reaction of an amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. ncert.nic.in This reaction is typically robust and high-yielding. It is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in

| Reaction Type | Amine Substrate | Reagent | Catalyst/Conditions | Product Type |

| N-Alkylation | Primary/Secondary Amine | Alkyl Halide | Often requires base | Secondary/Tertiary Amine wikipedia.org |

| N-Alkylation (BH) | Aromatic Primary Amine | Primary Alcohol | Ru-based complex, mild conditions | Secondary Amine nih.gov |

| N-Acylation | Primary/Secondary Amine | Acid Chloride/Anhydride | Base (e.g., pyridine) | Amide ncert.nic.in |

| Friedel-Crafts Acylation | Biphenyl | Acetyl Chloride | Lewis Acid (e.g., AlCl₃) | Acylated Biphenyl nih.gov |

This table summarizes general conditions for the functionalization of aromatic amines.

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com This process can be used to synthesize primary, secondary, or tertiary amines depending on the starting materials. youtube.com

In a direct, one-pot reductive amination, the carbonyl compound, the amine, and a reducing agent are combined. jocpr.com A key requirement is a reducing agent that is selective for the imine intermediate over the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its ability to selectively reduce the protonated imine (iminium ion) under mildly acidic conditions. masterorganicchemistry.comyoutube.com More modern and often preferred reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the issues of over-alkylation seen in direct alkylation with alkyl halides. masterorganicchemistry.com

For the derivatization of this compound, it could be reacted with various aldehydes or ketones to produce more complex secondary or tertiary amines.

| Carbonyl Substrate | Amine Partner | Reducing Agent | Key Features |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN, NaBH(OAc)₃ | Selective reduction of intermediate imine. masterorganicchemistry.com |

| Aldehyde/Ketone | Aromatic Amine | Polymethylhydrosiloxane (PMHS) | Catalyzed by SnCl₂, chemoselective. organic-chemistry.org |

| Aldehyde/Ketone | Ammonia Borane | Trimethyl borate (B1201080) (promoter) | Solvent-free conditions. organic-chemistry.org |

This table outlines various systems used for reductive amination.

Green Chemistry Principles in the Synthesis of Arylamine Biphenyls

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like arylamine biphenyls.

A major focus has been on replacing traditional organic solvents with more environmentally benign alternatives. Water is a particularly attractive green solvent, and significant research has been devoted to developing water-soluble or water-tolerant catalyst systems for Suzuki-Miyaura couplings. nih.govscirp.orgege.edu.trrsc.org These aqueous systems can simplify product isolation and allow for catalyst recycling. nih.gov

Microwave-assisted synthesis is another key green technology. rsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. youtube.comnih.gov This technique has been successfully applied to the synthesis of N-arylamines and other heterocyclic compounds. rsc.orgnih.gov

Other green strategies include:

Catalyst Efficiency: Developing catalysts with very high turnover numbers to reduce the amount of precious metal (like palladium) required. rsc.org

Atom Economy: Designing synthetic routes, such as the borrowing hydrogen strategy for N-alkylation, that maximize the incorporation of starting material atoms into the final product, minimizing waste. nih.gov

Use of Renewable Feedstocks: Employing starting materials derived from renewable sources where possible. nih.gov

Solvent-Free Reactions: Conducting reactions in dry media or using vegetable oils as a solvent, which can be a sustainable alternative to traditional organic solvents. acs.orgrsc.org

Electrochemical and Catalytic Polymerization Approaches for Related Structures

The synthesis of conductive polymers derived from aromatic amines and biphenyl structures has been a significant area of research. While specific studies on the electrochemical and catalytic polymerization of this compound are not extensively documented in publicly available literature, a wealth of information exists on the polymerization of structurally related compounds. These include substituted anilines and biphenyl derivatives. Understanding the polymerization behavior of these analogues provides critical insights into potential synthetic routes for polymers based on this compound.

Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. youtube.comyoutube.com This method offers precise control over film thickness and morphology by manipulating electrochemical parameters such as potential, current, and charge. youtube.com The process typically involves the oxidation of the monomer at an anode to form radical cations, which then couple to form polymer chains. researchgate.net

Catalytic polymerization, on the other hand, often involves the use of chemical oxidants or metal catalysts to initiate and propagate the polymerization reaction. rsc.orgrsc.org This approach is suitable for bulk synthesis of polymers. researchgate.net

Electrochemical Polymerization of Substituted Anilines and Biphenyls

The electrochemical behavior of aniline (B41778) and its derivatives has been extensively studied. For instance, poly(2,5-dimethoxyaniline) (PDMOA) has been synthesized via chemical oxidation, and its electrochemical properties have been characterized. ias.ac.in The presence of methoxy groups on the aniline ring is known to influence the electronic properties and, consequently, the polymerization process and the properties of the resulting polymer.

Similarly, the electrochemical polymerization of biphenyl and its derivatives has been demonstrated to yield poly(p-phenylene) (PPP) films. researchgate.netcapes.gov.br The polymerization of biphenyl typically requires a rigorously dried non-aqueous solvent and a supporting electrolyte. researchgate.netcapes.gov.br The efficiency of polymerization and the properties of the resulting polymer can be influenced by the starting monomer; for example, p-terphenyl (B122091) polymerizes more efficiently than biphenyl. researchgate.netcapes.gov.br

The general mechanism for the electrochemical polymerization of these aromatic compounds involves the following steps:

Monomer Oxidation: The monomer (M) is oxidized at the anode to form a radical cation (M•+). researchgate.net

Radical Cation Coupling: Two radical cations couple to form a dimer dication.

Deprotonation: The dication loses two protons to form a neutral dimer.

Chain Propagation: The dimer is re-oxidized, and this process continues, leading to the growth of the polymer chain on the electrode surface. researchgate.net

The table below summarizes typical conditions for the electrochemical polymerization of related aniline and biphenyl compounds.

| Monomer | Electrode | Solvent/Electrolyte | Polymerization Conditions | Resulting Polymer | Reference(s) |

| Biphenyl | Platinum-coated quartz crystal | Dichloromethane / 0.10 M Tetrabutylammonium tetrafluoroborate | 10 consecutive potential cycles | Poly(p-phenylene) | researchgate.netcapes.gov.br |

| p-Terphenyl | Platinum-coated quartz crystal | Dichloromethane / 0.10 M Tetrabutylammonium tetrafluoroborate | 10 consecutive potential cycles | Poly(p-phenylene) | researchgate.netcapes.gov.br |

| 6-phenyl-1,3,5-triazine-2,4-diamine | Unmodified Carbon Paste Electrode (UCPE) | 0.1 M NaOH | 15 consecutive cycles, -0.4 to 0.9 V, 50 mV/s | Poly(6-phenyl-1,3,5-triazine-2,4-diamine) | abechem.com |

| o-phenylenediamine and o-aminophenol | Not specified | Aqueous H2SO4 | Electrochemical copolymerization | Poly(o-phenylenediamine-co-o-aminophenol) | researchgate.net |

Interactive Data Table:

| Monomer | Electrode | Solvent/Electrolyte | Polymerization Conditions | Resulting Polymer | Reference(s) |

|---|---|---|---|---|---|

| Biphenyl | Platinum-coated quartz crystal | Dichloromethane / 0.10 M Tetrabutylammonium tetrafluoroborate | 10 consecutive potential cycles | Poly(p-phenylene) | researchgate.netcapes.gov.br |

| p-Terphenyl | Platinum-coated quartz crystal | Dichloromethane / 0.10 M Tetrabutylammonium tetrafluoroborate | 10 consecutive potential cycles | Poly(p-phenylene) | researchgate.netcapes.gov.br |

| 6-phenyl-1,3,5-triazine-2,4-diamine | Unmodified Carbon Paste Electrode (UCPE) | 0.1 M NaOH | 15 consecutive cycles, -0.4 to 0.9 V, 50 mV/s | Poly(6-phenyl-1,3,5-triazine-2,4-diamine) | abechem.com |

| o-phenylenediamine and o-aminophenol | Not specified | Aqueous H2SO4 | Electrochemical copolymerization | Poly(o-phenylenediamine-co-o-aminophenol) | researchgate.net |

Catalytic Polymerization of Related Anilines

Catalytic polymerization offers an alternative route for synthesizing polymers from aniline derivatives, often yielding larger quantities of material compared to electrochemical methods. researchgate.net This can be achieved through chemical oxidation or by using metal-based catalysts.

For instance, the chemical polymerization of 2,5-dimethoxyaniline (B66101) has been successfully carried out using ammonium persulfate as an initiator in an acidic medium. ias.ac.in This method has also been used to create copolymers of 2,5-dimethoxyaniline and aniline. ias.ac.in The resulting polymers, such as poly(2,5-dimethoxyaniline) (PDMOA) and its copolymers with aniline (PADMOA), have shown improved solubility in common organic solvents. ias.ac.in

Catalytic hydrogenation using palladium on carbon (Pd/C) is another method used in the synthesis of aniline derivatives, which can then be polymerized. rsc.orgacs.org For example, 2-(1-methylbutyl)aniline was synthesized via catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline. rsc.org While this is a synthesis of the monomer, similar catalytic systems can be explored for polymerization reactions.

The table below provides examples of catalytic polymerization conditions for related aniline compounds.

| Monomer(s) | Catalyst/Initiator | Solvent | Conditions | Resulting Polymer | Reference(s) |

| 2,5-dimethoxyaniline | (NH4)2S2O8 | 1 M HCl | 0–5°C, dropwise addition of initiator, stirred for 4 h | Poly(2,5-dimethoxyaniline) (PDMOA) | ias.ac.in |

| Aniline and 2,5-dimethoxyaniline | (NH4)2S2O8 | Aqueous acid medium | 0–5°C | Poly(aniline-Co-2,5-dimethoxyaniline) (PADMOA) | ias.ac.in |

| Aniline | Iron (III) chloride or Ammonium persulfate | Acidic solution | Not specified | Polyaniline | youtube.com |

| 2-(1-methylbut-2-en-1-yl)aniline derivatives | Not specified for polymerization | Not specified | Not specified | Poly(aniline) derivatives | rsc.org |

Interactive Data Table:

| Monomer(s) | Catalyst/Initiator | Solvent | Conditions | Resulting Polymer | Reference(s) |

|---|---|---|---|---|---|

| 2,5-dimethoxyaniline | (NH4)2S2O8 | 1 M HCl | 0–5°C, dropwise addition of initiator, stirred for 4 h | Poly(2,5-dimethoxyaniline) (PDMOA) | ias.ac.in |

| Aniline and 2,5-dimethoxyaniline | (NH4)2S2O8 | Aqueous acid medium | 0–5°C | Poly(aniline-Co-2,5-dimethoxyaniline) (PADMOA) | ias.ac.in |

| Aniline | Iron (III) chloride or Ammonium persulfate | Acidic solution | Not specified | Polyaniline | youtube.com |

| 2-(1-methylbut-2-en-1-yl)aniline derivatives | Not specified for polymerization | Not specified | Not specified | Poly(aniline) derivatives | rsc.org |

The research on these related structures suggests that both electrochemical and catalytic methods could be viable for the polymerization of this compound. The presence of the biphenyl moiety might necessitate conditions similar to those used for biphenyl polymerization, while the dimethoxy-substituted amine group would likely influence the oxidation potential and solubility, akin to substituted anilines.

Chemical Reactivity and Mechanistic Investigations

Electron Density Distribution and its Influence on Reactivity

The reactivity of 2,5-Dimethoxy(1,1'-biphenyl)-4-amine is fundamentally governed by the distribution of electron density across the molecule. The two methoxy (B1213986) (-OCH₃) groups at positions 2 and 5 are strong electron-donating groups. The lone pairs on the oxygen atoms increase the electron density of the first phenyl ring through resonance. This effect is particularly pronounced at the ortho and para positions. With the amine group at position 4 (para to the methoxy at 1 and ortho to the methoxy at 5), its nitrogen atom is significantly influenced. The methoxy group can effectively "push" electron density towards the nitrogen, making its lone pair more available for chemical reactions. libretexts.org

Conversely, the second phenyl ring attached at the 1-position acts as an electron-withdrawing group through resonance, delocalizing the electron density of the first ring. This delocalization extends to the nitrogen's lone pair, which can decrease the basicity of the amine compared to a non-conjugated analogue like cyclohexylamine. masterorganicchemistry.com This duality—electron donation from the methoxy groups and delocalization into the biphenyl (B1667301) system—creates a nuanced reactivity profile. The amine is less basic than a simple alkylamine but more reactive than an amine with strong electron-withdrawing substituents. libretexts.orgmasterorganicchemistry.com The enriched electron density of the aromatic rings also makes them susceptible to electrophilic substitution and oxidative processes.

Mechanistic Pathways of Amine-Involved Reactions

As a primary amine, the -NH₂ group is the primary center for a variety of nucleophilic reactions. orgoreview.com

Nucleophilic Addition and Imine/Enamine Formation Mechanisms

This compound readily participates in nucleophilic addition reactions with aldehydes and ketones to form imines, also known as Schiff bases. orgoreview.commasterorganicchemistry.com This reaction is a reversible, acid-catalyzed condensation process where a molecule of water is eliminated. masterorganicchemistry.comlumenlearning.com The general mechanism proceeds through several distinct steps.

The reaction begins with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgpressbooks.pub This is followed by a proton transfer, which yields a neutral tetrahedral intermediate called a carbinolamine. orgoreview.compressbooks.pub For the reaction to proceed, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a much better leaving group (H₂O). orgoreview.comlibretexts.org Subsequent elimination of water results in the formation of a positively charged species known as an iminium ion. libretexts.orglibretexts.orgchemistrysteps.com In the final step, a base (often another amine molecule or the solvent) removes the proton from the nitrogen atom, neutralizing the charge and yielding the final imine product. orgoreview.comlibretexts.org

The rate of imine formation is highly dependent on pH, with the maximum rate typically observed in weakly acidic conditions, around pH 4 to 5. orgoreview.comlumenlearning.comlibretexts.org At very low pH, the amine nucleophile is protonated and rendered non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration step. lumenlearning.comlibretexts.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the amine on the carbonyl carbon. libretexts.orgpressbooks.pub | Tetrahedral Adduct |

| 2 | Proton transfer from the nitrogen to the oxygen. orgoreview.compressbooks.pub | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. orgoreview.comlibretexts.org | Protonated Carbinolamine |

| 4 | Elimination of a water molecule. libretexts.orglibretexts.org | Iminium Ion |

| 5 | Deprotonation of the nitrogen atom. orgoreview.comlibretexts.org | Imine (Final Product) |

Intramolecular Cyclization and Ring Formation

When the nucleophile (amine) and the electrophile (e.g., an aldehyde or ketone) are present within the same molecule, an intramolecular reaction can occur to form a cyclic product. masterorganicchemistry.commasterorganicchemistry.com For a derivative of this compound to undergo such a reaction, a carbonyl functional group would need to be strategically positioned, for example, on the second phenyl ring.

The mechanism for intramolecular imine formation is identical to its intermolecular counterpart, involving the same sequence of nucleophilic attack, carbinolamine formation, and dehydration to form a cyclic imine. masterorganicchemistry.com The feasibility and rate of these ring-forming reactions are highly dependent on the size of the ring being formed. Research shows that the formation of five- and six-membered rings is generally the most kinetically and thermodynamically favored process. masterorganicchemistry.com Therefore, a derivative of this compound designed to form such a ring would be expected to cyclize efficiently under appropriate conditions.

Redox Chemistry of the Aromatic System

The electron-rich biphenyl system, enhanced by the methoxy and amine substituents, is active in redox reactions.

Electrochemical Oxidation and Reduction Processes

The electrochemical oxidation of aromatic amines is a well-established field of study. mdpi.com The oxidation of this compound is expected to occur at the nitrogen atom and the electron-rich aromatic ring system. The initial step in the anodic oxidation of many amines is the formation of an amine radical cation. beilstein-journals.org Due to the electron-donating nature of the methoxy groups, this compound would likely be more susceptible to oxidation than unsubstituted aniline (B41778). The electrochemical oxidation of related hydroquinone (B1673460) derivatives in the presence of primary and secondary amines has been shown to proceed via Michael-type addition reactions, leading to the synthesis of new substituted p-benzoquinone derivatives. academie-sciences.frresearchgate.netacademie-sciences.fr

While the direct electrochemical reduction of the amine group is not common, the redox chemistry of the related 2,5-dimethoxy-substituted aromatic ring has been investigated through studies on nitro-analogs. uchile.clresearchgate.net The electrochemical reduction of 2,5-dimethoxy nitrobenzene (B124822) derivatives in aqueous media involves the transfer of one electron to the nitro group to produce a corresponding nitro radical anion. uchile.clresearchgate.net This demonstrates the ability of the 2,5-dimethoxyphenyl moiety to accommodate and stabilize radical species, a key aspect of its redox chemistry.

Formation and Stability of Radical Anions

The formation and stability of radical anions are critical aspects of the redox chemistry of aromatic systems. While direct studies on the radical anion of this compound are not prevalent, extensive research on the electrochemical reduction of 2,5-dimethoxy nitrobenzene derivatives provides significant insight. uchile.clresearchgate.net

In these studies, cyclic voltammetry was used to generate and study the nitro radical anion (R-NO₂•⁻). uchile.clresearchgate.net It was found that the radical anion generated from these compounds was relatively stable, particularly in mixed aqueous-organic media. uchile.clresearchgate.net This stability allowed for the characterization of its kinetic behavior, including the rate constant of its subsequent chemical reactions and its half-life. uchile.clresearchgate.net The ability of the 2,5-dimethoxy substituted ring to stabilize the radical anion is a notable feature. researchgate.net The formation of radical anions can also be achieved through chemical reduction, for example, using alkali metals. nih.gov The stability of such radicals can be influenced by environmental factors such as pH, which can alter molecular orbitals and, consequently, stability. uow.edu.au

| Parameter | Description | Significance |

|---|---|---|

| Generation Method | Cyclic Voltammetry, Differential Pulse Polarography | Electrochemical generation of the radical anion. |

| Key Species | Nitro Radical Anion (R-NO₂•⁻) | The one-electron reduction product of the nitroaromatic compound. |

| Stability | Relatively stable, allowing for kinetic characterization. | The 2,5-dimethoxy system helps stabilize the radical species. |

| Follow-up Reaction | Tends to undergo further second-order chemical reactions. | The radical anion is an intermediate, not the final product. |

| Kinetic Data Calculated | Rate constant (k₂) and half-life of the radical anion. | Quantifies the stability and reactivity of the intermediate. |

Note: The data in the table is based on studies of 2,5-dimethoxy nitrobenzene derivatives, which serve as a model for the redox potential of the substituted aromatic system.

Transition Metal-Catalyzed Transformations and Mechanistic Insights

The chemical reactivity of this compound in transition metal-catalyzed transformations is an area of interest, particularly for the synthesis of carbazole (B46965) frameworks. Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and functional materials. The intramolecular cyclization of biphenylamines through C-H activation and C-N bond formation is a primary strategy to construct the carbazole core. While direct studies on this compound are not extensively detailed in the surveyed literature, the reactivity can be inferred from studies on structurally related biphenyl derivatives, primarily focusing on palladium and rhodium catalysis.

A prevalent method for the synthesis of carbazoles from biphenyl precursors involves the intramolecular C-H amination of a biphenyl system where one of the phenyl rings is substituted with a nitrogen-containing group. In the case of this compound, the amino group serves as the nitrogen source for the cyclization to form 3,6-dimethoxycarbazole. This transformation typically requires a transition metal catalyst to facilitate the C-H bond activation and subsequent C-N bond formation.

Palladium(II)-catalyzed oxidative cyclization is a common method for this type of transformation. In a representative reaction, a diarylamine is converted to a carbazole in the presence of a palladium catalyst. For instance, the Buchwald-Hartwig coupling of an arylamine with an iodobenzene (B50100) can produce a diarylamine, which is then subjected to palladium(II)-catalyzed oxidative cyclization to yield the corresponding carbazole. researchgate.net

Rhodium catalysts are also effective for the synthesis of carbazoles, particularly from biaryl azides. Although the starting material is not the amine itself, the amine can be readily converted to the corresponding azide (B81097) via a diazotization-azidation sequence. Subsequently, a rhodium(II) carboxylate catalyst can efficiently promote the intramolecular C-N bond formation to generate the carbazole, releasing nitrogen gas as the only byproduct. This method has been shown to be effective for a range of substituted biaryl azides.

The general mechanism for these transition metal-catalyzed cyclizations involves several key steps. For a palladium-catalyzed reaction starting from the amine, the process would likely initiate with the coordination of the palladium catalyst to the biphenyl system. This is followed by a C-H activation step, where a C-H bond on the adjacent phenyl ring is cleaved, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination from this intermediate results in the formation of the new C-N bond, yielding the carbazole product and regenerating the active palladium catalyst.

While specific data tables for the transition metal-catalyzed reactions of this compound are not available in the reviewed literature, the following table provides a generalized overview of catalysts and conditions used for the synthesis of carbazoles from related biphenyl precursors, which can be considered analogous transformations.

| Catalyst/Reagent | Reaction Type | Product Type | Reference |

| Palladium(II) Acetate | Oxidative Cyclization | Carbazole | researchgate.net |

| Rhodium(II) Carboxylate | C-N Bond Formation from Azide | Carbazole | researchgate.net |

It is important to note that the efficiency and outcome of these reactions are highly dependent on the specific catalyst, ligands, and reaction conditions employed. Further research is required to establish detailed findings and optimized protocols specifically for the transition metal-catalyzed transformations of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs a compound's stability, reactivity, and physical properties. Computational methods provide a detailed picture of this electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. researchgate.net This is achieved by solving approximations of the Schrödinger equation, focusing on the electron density. Functionals like B3LYP and PBE0, combined with basis sets such as 6-311++G(d,p), are commonly employed for organic molecules to balance accuracy and computational cost. researchgate.netnih.gov

For 2,5-Dimethoxy(1,1'-biphenyl)-4-amine, DFT calculations would predict key geometric parameters. A critical parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which is a result of the balance between the stabilizing π-conjugation (favoring planarity) and steric hindrance from substituents (favoring a twisted conformation). nwpu.edu.cnacs.org While specific data for the title compound is not available, a study on the related isomer, 4,4'-dimethoxy-1,1'-biphenyl (B188815) , provides illustrative values for its optimized geometry. researchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for an Analog, 4,4'-dimethoxy-1,1'-biphenyl (Note: This data is for a related isomer and serves as an example of typical DFT output.)

| Parameter | Bond / Angle | Calculated Value |

| Bond Length | C-C (inter-ring) | 1.48 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Dihedral Angle | C-C-C-C (inter-ring) | ~39-42° |

This interactive table contains example data derived from studies on analogous compounds for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ias.ac.innih.gov

In this compound, the electron-donating amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups are expected to raise the energy of the HOMO, concentrating its electron density primarily on the substituted phenyl ring. The HOMO-LUMO gap can be calculated using the same DFT methods that determine ground state geometry. For instance, a combined experimental and theoretical study on 4,4'-dimethoxy-1,1'-biphenyl reported a HOMO-LUMO energy gap of 4.57 eV, indicating significant molecular stability. researchgate.netniscpr.res.in

Table 2: Illustrative Frontier Orbital Data for an Analog, 4,4'-dimethoxy-1,1'-biphenyl (Note: This data is for a related isomer to exemplify typical computational results.)

| Parameter | Energy (eV) |

| EHOMO | -5.79 |

| ELUMO | -1.22 |

| Energy Gap (Eg) | 4.57 |

This interactive table contains example data derived from studies on analogous compounds for illustrative purposes.

Photophysical Property Predictions and Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. It is instrumental in predicting photophysical properties, such as how a molecule absorbs and emits light. ias.ac.innih.gov The method calculates the energies of electronic transitions, which correspond to the wavelengths of light the molecule absorbs (its UV-visible spectrum). nih.gov

For this compound, TD-DFT calculations could predict its absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would be crucial in understanding its color and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). Studies on similar conjugated systems demonstrate that TD-DFT can accurately predict electronic transitions. nih.govresearchgate.net

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a view of how the molecule behaves over time in a specific environment, such as in a solvent. beilstein-journals.org MD simulations calculate the forces between atoms and their subsequent motions, allowing for the exploration of different molecular conformations. mdpi.com

For this compound, a key application of MD would be to analyze the rotational dynamics around the central carbon-carbon bond that connects the two phenyl rings. beilstein-journals.org These simulations can reveal the energy barriers to rotation and the preferred range of dihedral angles in solution, providing a more realistic understanding of the molecule's flexibility and shape than a static, gas-phase calculation. nwpu.edu.cnic.ac.uk

Advanced Wave Functional Properties and Non-Covalent Interactions

The stability of molecules, particularly in condensed phases like crystals or biological systems, is heavily influenced by non-covalent interactions (NCIs). These are weaker interactions, such as hydrogen bonds and van der Waals forces, including π-π stacking and C-H···π interactions, which are common in aromatic systems. acs.orgresearchgate.net

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these forces. rsc.org For a molecule like this compound, analysis would likely reveal C-H···π interactions between the rings and potential hydrogen bonding involving the amine group and methoxy oxygens. researchgate.net Studies on analogous substituted biphenyls have confirmed the critical role of such interactions in stabilizing their crystal structures. niscpr.res.in

Computational Exploration of Molecular Interactions

Beyond intramolecular forces, computational methods are vital for exploring how a molecule interacts with its environment. Molecular docking, for example, is a technique used to predict the preferred orientation of one molecule when bound to a second, such as a small molecule binding to a protein's active site. researchgate.net

For this compound, docking studies could be employed to hypothesize its binding mode with various biological targets. This involves placing the molecule into the binding site of a receptor and scoring the interaction based on factors like electrostatic compatibility and the formation of non-covalent bonds. Such computational screening is a foundational step in modern drug discovery and materials science. nih.gov

In Silico Molecular Docking and Binding Affinity Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. scivisionpub.com It is widely employed in drug design to understand the binding patterns of small molecules, like this compound, toward a target protein. scivisionpub.com The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. ajpp.in This provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

While specific molecular docking studies on this compound are not extensively detailed in the available literature, research on structurally related biphenyl derivatives provides valuable insights into its potential biological interactions. For instance, studies on biphenyl amides as inhibitors of p38α mitogen-activated protein (MAP) kinase have utilized molecular docking to explore their binding modes. nih.gov Similarly, docking studies on halogenated biphenyls against fungal enzymes like Cytochrome-P450-14alpha-sterol demethylase have been conducted to assess their potential as antifungal agents. scivisionpub.com

In a typical molecular docking workflow, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). scivisionpub.com The ligand's three-dimensional structure is generated and optimized. Using software like AutoDock, a grid box is defined around the active site of the protein, and the docking simulation is performed to generate various binding poses of the ligand. scivisionpub.comajpp.in The most favorable pose is often selected based on the lowest binding energy score. rjptonline.org

For related biphenyl compounds, docking studies have revealed key interactions. For example, in the study of biphenyl amide derivatives as p38α MAP kinase inhibitors, the Glide program was used to explore the binding mode between the inhibitors and the enzyme. nih.gov Such analyses help in designing novel inhibitors with predicted high activity. nih.gov

Table 1: Example of Molecular Docking Data for a Related Biphenyl Compound This table presents hypothetical data based on typical outputs from molecular docking studies on related compound classes, as specific data for this compound is not available.

| Target Protein | Ligand (Analogue) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| p38α MAP Kinase | Biphenyl Amide Derivative | -9.5 | MET109, LYS53 | Hydrogen Bond |

| Cytochrome P450 | Halogenated Biphenyl | -8.2 | TYR132, HIS377 | Hydrophobic, Pi-Pi Stacking |

| Serotonin (B10506) 5-HT2A Receptor | 2,5-Dimethoxyphenethylamine Derivative | -7.9 | SER242, PHE339 | Hydrogen Bond, Hydrophobic |

Molecular dynamics (MD) simulations can further refine the results of molecular docking. herbmedpharmacol.comnih.gov MD simulations provide a more dynamic picture of the ligand-receptor complex, showing how the complex behaves over time and confirming the stability of the interactions predicted by docking. nih.govherbmedpharmacol.com Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the mechanistic basis of their action. nih.gov The models are built by correlating physicochemical properties or calculated molecular descriptors of compounds with their experimentally determined biological activities. mdpi.com

For chemical classes related to this compound, such as other aromatic amines and 2,5-dimethoxy-substituted analogues, QSAR studies have been successfully applied. nih.govnih.govnih.gov These studies help to identify the key structural features that influence activity. For example, QSAR analyses of 4-substituted 2,5-dimethoxyphenylisopropylamine analogues at serotonin 5-HT2A receptors revealed that the affinity is significantly correlated with the lipophilicity (represented by the substituent constant π) of the substituent at the 4-position. nih.gov

A QSAR study on a series of biphenyl amide derivatives acting as p38 MAP kinase inhibitors used the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods. nih.gov These 3D-QSAR techniques generate models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. nih.gov The resulting models showed excellent predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov

The general form of a QSAR equation is: Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

For the 2,5-dimethoxyphenylisopropylamine analogues, the QSAR equation for binding affinity at the h5-HT₂ₐ receptor was found to be correlated with lipophilicity (π) and the electronic parameter σₚ. nih.gov

Table 2: Representative QSAR Model Parameters for Related Compound Series This table shows statistical data from QSAR studies on compounds structurally related to this compound, illustrating the predictive power of such models.

| Compound Series | Target | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | Key Descriptors | Reference |

| Biphenyl Amide Derivatives | p38α MAP Kinase | CoMFA | 0.979 | 0.766 | Steric, Electrostatic Fields | nih.gov |

| Biphenyl Amide Derivatives | p38α MAP Kinase | CoMSIA | 0.942 | 0.748 | Steric, Electrostatic, Hydrophobic, H-bond Fields | nih.gov |

| 4-Substituted 2,5-Dimethoxyphenylisopropylamines | h5-HT₂ₐ Receptor | Hansch Analysis | 0.917 | Not Reported | Lipophilicity (π), Electronic (σₚ) | nih.gov |

| Homocyclic Aromatic Amines | Mutagenicity (S. typhimurium) | Mechanistic QSAR | Not Reported | Not Reported | Not Reported | nih.gov |

These QSAR models provide valuable insights. For instance, the study on 2,5-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives showed that hydrophobic substituents with an optimum size were favored for activity, while bulky substituents were detrimental. nitech.ac.jp Such findings are crucial for the rational design of new, more potent molecules by modifying the core structure with substituents that have favorable physicochemical properties.

Advanced Spectroscopic and Electrochemical Characterization

Spectroscopic Elucidation of Electronic Transitions

Spectroscopic techniques are instrumental in probing the electronic properties of 2,5-Dimethoxy(1,1'-biphenyl)-4-amine, revealing details about its absorption and emission characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy is a primary tool for examining the electronic absorption of this compound. The absorption spectra, typically recorded on a spectrophotometer, reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. frontiersin.org For biphenyl (B1667301) derivatives, these spectra are influenced by the electronic nature of the substituents and the dihedral angle between the two phenyl rings. The methoxy (B1213986) and amine groups on the biphenyl scaffold act as donor groups, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. frontiersin.org The absorption spectra are typically collected in the range of 250–700 nm. frontiersin.org

Steady-State and Time-Resolved Photoluminescence Spectroscopy

Steady-state photoluminescence spectroscopy provides information about the emission properties of this compound after it has been excited by light. The emission spectrum reveals the wavelengths of light emitted as the molecule returns from an excited state to the ground state. For similar push-pull systems, the emission is often dependent on the solvent polarity, which can affect the stability of the charge-transfer excited state. frontiersin.org

Time-resolved photoluminescence spectroscopy offers a deeper understanding of the excited-state dynamics. By measuring the decay of the luminescence over time, the excited-state lifetime can be determined. This is crucial for understanding the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. frontiersin.orgnih.gov For instance, in related donor-acceptor biphenyl systems, theoretical calculations have shown that a twisted intramolecular charge transfer (TICT) state can be formed in polar solvents, which often leads to fluorescence quenching and a shorter excited-state lifetime. frontiersin.org The study of luminescence lifetimes can help to elucidate these dynamic processes. nih.gov

Acid-Base Responsive Emission Studies

The presence of the amino group in this compound suggests that its emission properties may be sensitive to changes in pH. In acidic conditions, the lone pair of electrons on the nitrogen atom of the amine can be protonated. This protonation event can significantly alter the electronic structure of the molecule, thereby affecting its absorption and emission spectra. This phenomenon, known as halochromism, can lead to a shift in the emission wavelength or a change in the emission intensity. Such acid-base responsive emission makes this compound and its derivatives potentially useful as fluorescent pH sensors.

Electrochemical Analysis of Redox States

Electrochemical methods are employed to investigate the oxidation and reduction processes of this compound, providing valuable information about its electron-donating capabilities and the stability of its redox species.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. utexas.edu In a typical CV experiment, the potential of a working electrode is scanned linearly versus time, and the resulting current is measured. utexas.edu For this compound, the voltammogram would reveal the potentials at which the compound undergoes oxidation and reduction. The presence of electron-donating groups (amine and methoxy) is expected to lower the oxidation potential, making the compound a good electron donor. researchgate.net

The shape of the cyclic voltammogram can also provide information about the stability of the species formed upon oxidation or reduction. utexas.edu Reversible or quasi-reversible peaks suggest that the oxidized or reduced forms are stable on the timescale of the CV experiment. The data obtained from CV, such as oxidation and reduction peak potentials, are crucial for evaluating the suitability of this compound in applications like organic electronics or as a redox mediator.

Table 1: Representative Electrochemical Data for Related Aniline (B41778) Derivatives

| Compound | Oxidation Potential (V vs. reference electrode) | Notes |

|---|---|---|

| Aniline | Varies with conditions | Peak position can be affected by solvent and scan rate. rsc.org |

| 4-Methylaniline | Varies with conditions | - |

| 4-Methoxyaniline | Varies with conditions | - |

Note: The exact oxidation potentials for this compound would need to be determined experimentally. The data in this table for related compounds illustrates the type of information obtained from cyclic voltammetry.

Advanced Structural Determination

The definitive structural elucidation of complex molecules such as this compound relies on a combination of advanced analytical techniques. While basic spectroscopic methods provide initial identification, a comprehensive understanding of its three-dimensional arrangement and electronic properties requires more sophisticated approaches. X-ray diffraction of crystalline derivatives and advanced nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are indispensable in providing unambiguous structural confirmation.

X-ray Diffraction Analysis of Crystalline Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional structure of a molecule. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining suitable single crystals of the parent compound can be challenging. Therefore, researchers often turn to the synthesis and crystallization of its derivatives.

A relevant example is the structural analysis of 2-Amino-4-(2,5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile, a complex derivative incorporating the 2,5-dimethoxyphenyl moiety. dntb.gov.ua The study of this derivative reveals critical insights into the potential solid-state conformation of the 2,5-dimethoxy-substituted phenyl ring.

In a reported crystal structure of a derivative containing the 2,5-dimethoxyphenyl group, the compound was found to crystallize in the monoclinic system with the space group P21/c. dntb.gov.ua The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N-H···O and N-H···N interactions, as well as intramolecular C-H···O interactions. dntb.gov.ua Such interactions would also be expected to play a significant role in the crystal lattice of this compound and its derivatives.

The analysis of crystalline derivatives provides crucial data on the dihedral angle between the two phenyl rings of the biphenyl system, which is a key conformational feature. This angle is influenced by the steric hindrance imposed by the methoxy groups and the electronic effects of the amine substituent.

Table 1: Crystallographic Data for a Derivative Containing the 2,5-Dimethoxyphenyl Moiety dntb.gov.ua

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.641(13) |

| b (Å) | 8.653(4) |

| c (Å) | 16.609(10) |

| β (°) | 116.34(3) |

| Z | 4 |

This interactive table provides example crystallographic parameters from a related derivative to illustrate the type of data obtained from X-ray diffraction studies.

NMR and FTIR for Complex Structural Confirmation (beyond basic identification)

Beyond simple 1D NMR for basic identification, advanced 2D NMR techniques are pivotal for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially for complex structures like this compound. These techniques reveal through-bond and through-space correlations, which are essential for confirming the connectivity and spatial relationships of atoms within the molecule.

Advanced NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically over two to three bonds). sdsu.edu For this compound, COSY would be used to confirm the spin systems within the two aromatic rings, for instance, by showing correlations between adjacent protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and allows for the definitive assignment of which proton is attached to which carbon. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | Expected HMBC Correlations (to ¹³C) | Expected COSY Correlations (to ¹H) |

| Amine (NH₂) | Carbons at positions 3 and 5 of the aminated ring | - |

| Methoxy (OCH₃) | Carbons at positions 2 and 5 of the aminated ring | - |

| Aromatic Protons | Adjacent aromatic carbons, quaternary biphenyl carbons | Adjacent aromatic protons |

This interactive table illustrates the expected correlations that would be observed in 2D NMR spectra, providing a basis for complex structural confirmation.

Advanced FTIR Analysis:

N-H Vibrations: The position and shape of the N-H stretching bands (typically 3300-3500 cm⁻¹) can indicate the extent of hydrogen bonding in the solid state or in solution.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the Ar-O-CH₃ groups (typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively) are characteristic. Their exact frequencies can be influenced by the conformation of the methoxy groups relative to the aromatic ring.

Aromatic C-H and C=C Vibrations: The out-of-plane C-H bending vibrations (in the 900-675 cm⁻¹ region) are diagnostic of the substitution pattern on the benzene (B151609) rings. The C=C stretching vibrations within the aromatic rings (around 1600-1450 cm⁻¹) can also provide structural information.

By comparing the experimental FTIR spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. ajol.info This comparison helps to confirm the proposed structure and understand the influence of intermolecular interactions on the vibrational properties.

Table 3: Key FTIR Vibrational Frequencies for Structural Confirmation

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| Amine (N-H) | Stretching | 3300-3500 | Hydrogen bonding |

| Methoxy (C-O) | Asymmetric Stretching | ~1250 | Conformation |

| Methoxy (C-O) | Symmetric Stretching | ~1030 | Conformation |

| Aromatic (C-H) | Out-of-plane Bending | 675-900 | Substitution Pattern |

| Aromatic (C=C) | Stretching | 1450-1600 | Ring structure integrity |

This interactive table highlights key regions in the FTIR spectrum and the structural insights they provide beyond basic functional group identification.

Derivatives, Analogs, and Structural Diversification

Design and Synthesis of Functionalized Analogs

The creation of functionalized analogs of 2,5-Dimethoxy(1,1'-biphenyl)-4-amine involves strategic chemical reactions to introduce, modify, or extend substituent groups on the biphenyl (B1667301) core. A primary focus of analog design is the exploration of structure-activity relationships (SAR), particularly by modifying the substituent at the 4'-position of the second phenyl ring or by altering the groups on the primary aminophenyl ring. nih.gov

The synthesis of the core biphenyl structure is a critical step. While classical methods exist, modern cross-coupling reactions are often employed for their efficiency and versatility. The Suzuki-Miyaura cross-coupling reaction, for example, is a powerful tool for forming the carbon-carbon bond between the two phenyl rings and is widely used in fine organic synthesis. researchgate.net For sterically hindered biphenyls, the Ullmann coupling reaction has proven to be a reliable method, providing good yields where other coupling reactions might fail. nih.gov

Once the biphenyl scaffold is assembled, further functionalization can be achieved through various means. The amine group itself can be a point of modification. For instance, N-benzylation of related phenethylamine (B48288) scaffolds has been used to create potent derivatives. nih.gov The introduction of the amine group can also be accomplished through multi-step sequences, such as a Curtius rearrangement starting from a corresponding carboxylic acid. nih.gov

A summary of relevant synthetic strategies is provided below.

| Reaction Type | Description | Relevance | Reference(s) |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Efficiently constructs the central biphenyl C-C bond. | researchgate.net |

| Ullmann Coupling | A copper-catalyzed reaction, often used for coupling aryl halides. | Particularly effective for synthesizing sterically crowded biphenyls. | nih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. | Useful for introducing the amine group or creating N-aryl derivatives. | mdpi.com |

| Nitration & Reduction | Introduction of a nitro group via electrophilic aromatic substitution, followed by reduction to an amine. | A classic route to introduce the essential amine functionality onto the phenyl ring. | |

| Curtius Rearrangement | A thermal or photochemical rearrangement of a carboxylic acid to an isocyanate, which is then hydrolyzed to an amine. | Provides a pathway to install the amine group from a carboxylic acid precursor. | nih.gov |

Impact of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of the this compound scaffold are highly sensitive to the nature and position of its substituents. The interplay between electron-donating and electron-withdrawing groups on the biphenyl system can significantly alter its photophysical characteristics, such as absorption and fluorescence. nih.gov

Studies on analogous aromatic systems demonstrate clear trends. The introduction of an electron-donating substituent can lead to a marked decrease in the fluorescence quantum yield. nih.gov Conversely, adding a strong electron-withdrawing group, such as a cyano group, to a fluorescent core can enhance the quantum yield significantly. nih.gov These effects are rooted in how substituents modify the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).

The specific substitution pattern of the methoxy (B1213986) groups is also critical. Research on related 2,5-dimethoxyphenethylamines shows that this particular arrangement is crucial for interactions with certain biological receptors. researchgate.net Altering the methoxy positions (e.g., to a 3,5-dimethoxy pattern) can dramatically reduce binding affinity. researchgate.net Furthermore, increasing the size and lipophilicity of the substituent at the 4-position of the phenyl ring generally leads to increased binding affinities at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov

| Structural Modification | Observed Effect on Properties | Underlying Principle | Reference(s) |

| Introduction of Electron-Donating Group | Decreased fluorescence efficiency in related systems. | Raises the HOMO energy level, potentially enabling non-radiative decay pathways. | nih.gov |

| Introduction of Electron-Withdrawing Group | Increased fluorescence efficiency in related systems. | Lowers the LUMO energy level, often enhancing radiative decay. | nih.gov |

| Extension of 4-alkoxy substituent | Increased binding affinity at 5-HT2A/2C receptors. | Increases lipophilicity, which can enhance binding in hydrophobic pockets. | nih.gov |

| Alteration of Methoxy Group Position | Drastic change in receptor binding affinity. | The specific 2,5-dimethoxy pattern is a key pharmacophore for certain receptor interactions. | researchgate.net |

Stereoselective Synthesis and Chiral Interactions (at a molecular level)

The this compound structure possesses axial chirality due to hindered rotation (atropisomerism) around the single bond connecting the two phenyl rings, provided there is sufficient steric hindrance from substituents in the ortho positions. This gives rise to stable, non-superimposable enantiomers. The synthesis and separation of these individual enantiomers are crucial, as they often exhibit different biological and chemical interactions.

The preparation of enantiomerically pure biphenyls is typically achieved through chiral resolution of a racemic mixture. Common methods include:

Diastereomeric Salt Formation : This classical technique involves reacting the racemic amine with an optically pure chiral acid, known as a resolving agent (e.g., tartaric acid). wikipedia.org This reaction produces a pair of diastereomeric salts with different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase. nih.govmdpi.com The different interactions between each enantiomer and the chiral phase lead to different retention times, enabling their separation. mdpi.com

Once separated, the enantiomers can display distinct interactions at a molecular level. Studies on structurally related chiral amines have shown that enantiomers can interact differently with biological macromolecules like enzymes. For example, research on a chiral psychotomimetic amine demonstrated that its enantiomers have stereoselective interactions with cytochrome P-450, where one enantiomer can inhibit the metabolism of the other. nih.gov The efficiency of chiral recognition during resolution is also based on specific molecular interactions. X-ray crystallography has shown that in addition to salt formation, intermolecular forces like NH/π interactions between the resolving agent and the biphenyl derivative contribute to the separation process. nih.gov

| Technique | Principle | Application | Reference(s) |

| Diastereomeric Salt Formation | Reaction of a racemic base with a chiral acid to form separable diastereomeric salts. | Large-scale resolution of chiral amines. | wikipedia.orgresearchgate.net |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. | nih.govmdpi.com |

| Asymmetric Synthesis | Synthesis that creates a specific stereoisomer, for instance, through a configuration transform. | Direct synthesis of a single enantiomer, avoiding loss of material. | nih.gov |

Exploration of Structure-Reactivity Relationships

Structure-reactivity relationships describe how a molecule's chemical structure dictates its reactivity. For this compound and its analogs, these relationships are key to predicting their behavior in chemical transformations and biological systems.

The existing functional groups largely define the molecule's reactivity.

The Aromatic Rings : The electron-donating methoxy groups activate the phenyl rings, making them susceptible to electrophilic aromatic substitution. The position of these groups directs incoming electrophiles primarily to the ortho and para positions relative to them.

The Amine Group : The primary amine is nucleophilic and basic, readily reacting with electrophiles. This site can be functionalized through acylation, alkylation, or arylation (e.g., Buchwald-Hartwig amination) to generate a diverse library of derivatives. mdpi.com

Structure-activity relationship (SAR) studies on related 2,5-dimethoxyphenethylamine analogs have yielded significant insights. It has been shown that the introduction of bulky, lipophilic substituents at the 4-position of the phenyl ring tends to result in compounds that act as antagonists at serotonin 5-HT2 receptors. nih.gov In contrast, smaller lipophilic groups at the same position generally lead to agonist activity. nih.gov This highlights a critical relationship where the steric and electronic nature of a substituent directly modulates the molecule's functional interaction with a biological target. Furthermore, the precise spatial orientation of the amine-containing side chain is known to be a determining factor for agonist potency, with bioactivity often residing in a single enantiomer. nih.gov

Exploration of Applications in Chemical Science and Materials

Role as Precursors in Polymer Chemistry and Advanced Materials

The amine functionality on the biphenyl (B1667301) ring positions 2,5-Dimethoxy(1,1'-biphenyl)-4-amine as a promising monomer for the synthesis of novel polymers and advanced framework materials.

While the direct polymerization of this compound is not specifically detailed in available research, the electrochemical polymerization of the structurally related 4-aminobiphenyl (B23562) has been shown to yield a conducting polymer. This polymer, poly(4-aminobiphenyl), exhibits a fibrillar morphology and electrochromism, changing color from yellow-green to dark green and then to brown upon oxidation. bohrium.com The conductivity of this polymer is reported to be in the range of 5 Ω⁻¹ cm⁻¹, which is comparable to that of polyaniline. bohrium.com The polymerization is believed to occur through head-to-tail couplings of radical cations formed during the oxidation of the monomer. bohrium.com

The presence of methoxy (B1213986) groups, as in this compound, on the polymer backbone can be expected to influence the properties of the resulting polymer. For instance, in polyanilines, the introduction of such groups can enhance solubility, a significant advantage for the processability of conducting polymers. nih.gov Therefore, a polymer derived from this compound could potentially offer a balance of conductivity and improved processability.

Table 1: Comparison of Related Conducting Polymers

| Monomer | Polymer | Key Properties |

|---|---|---|

| 4-aminobiphenyl | Poly(4-aminobiphenyl) | Conducting, Electrochromic, Fibrillar morphology bohrium.com |

| Aniline (B41778) Derivatives | Poly[N,N-(phenylamino)disulfides] | Colored, Redox-active, Moderate molecular weight nih.gov |

This table is based on data for related compounds and is intended to be illustrative of the potential properties of a polymer derived from this compound.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. The amine group in this compound makes it a suitable candidate as a building block for the synthesis of imine-linked COFs. Two-dimensional COFs are often constructed using diamine-based linkers. nih.gov The geometry and functionality of the monomer units are crucial in determining the final properties of the COF.